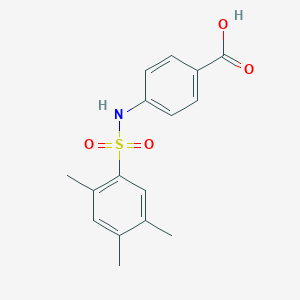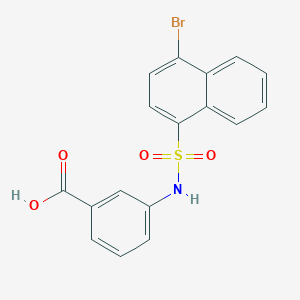
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid, commonly known as TMB-4, is a chemical compound that has gained attention in recent years due to its potential as an antibacterial agent. TMB-4 belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Mechanism of Action
TMB-4 works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and the inhibition of its synthesis leads to bacterial growth inhibition.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells. However, further studies are needed to determine the long-term effects of TMB-4 on human health.
Advantages and Limitations for Lab Experiments
One of the major advantages of TMB-4 is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, TMB-4 has some limitations in lab experiments, such as its low solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several potential future directions for the study of TMB-4. One area of research could focus on optimizing the synthesis method to improve the yield and purity of TMB-4. Another direction could be to investigate the potential of TMB-4 as a topical antibiotic for the treatment of skin infections. Additionally, further studies are needed to determine the safety and efficacy of TMB-4 in vivo, as well as its potential for resistance development.
Synthesis Methods
TMB-4 can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction results in the formation of TMB-4, which can be further purified through recrystallization.
Scientific Research Applications
TMB-4 has been extensively studied for its antibacterial properties. In vitro studies have shown that TMB-4 is effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. TMB-4 has also been shown to have synergistic effects when used in combination with other antibiotics, such as ciprofloxacin and imipenem.
properties
Product Name |
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-6-4-13(5-7-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
InChI Key |
FPXRYKBOFUZOCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)


